molecular formula C23H25IN2O B11208080 5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11208080
M. Wt: 472.4 g/mol
InChI Key: HGDPJUQJBZLBSK-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodophenyl group and a propylcyclohexylphenyl group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The iodophenyl group can facilitate binding to target proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylacetic acid: A compound with a similar iodophenyl group but different functional groups.

    4-Iodophenylacetonitrile: Another compound with an iodophenyl group and a nitrile functional group.

    4-Iodophenethyl alcohol: A compound with an iodophenyl group and an alcohol functional group.

Uniqueness

5-(4-Iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both the iodophenyl and propylcyclohexylphenyl groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C23H25IN2O

Molecular Weight

472.4 g/mol

IUPAC Name

5-(4-iodophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H25IN2O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22-25-23(27-26-22)20-12-14-21(24)15-13-20/h8-17H,2-7H2,1H3

InChI Key

HGDPJUQJBZLBSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)I

Origin of Product

United States

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